molecular formula C20H23N3 B14345796 alpha-((1,1'-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine CAS No. 98836-71-6

alpha-((1,1'-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine

Cat. No.: B14345796
CAS No.: 98836-71-6
M. Wt: 305.4 g/mol
InChI Key: WDOHCIOBMHHVOY-UHFFFAOYSA-N
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Description

Alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a biphenyl group, an imidazole ring, and a trimethylated ethanamine moiety

Preparation Methods

The synthesis of alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine typically involves several steps. One common synthetic route includes the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound.

    Trimethylation: The final step involves the trimethylation of the ethanamine moiety, which can be achieved using methylating agents like methyl iodide under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the biphenyl group reacts with electrophiles like bromine or nitric acid under suitable conditions.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The biphenyl group contributes to the compound’s overall stability and binding affinity. The trimethylated ethanamine moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine can be compared with other similar compounds, such as:

The uniqueness of alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.

Properties

CAS No.

98836-71-6

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

1-imidazol-1-yl-N,N-dimethyl-2-(4-phenylphenyl)propan-2-amine

InChI

InChI=1S/C20H23N3/c1-20(22(2)3,15-23-14-13-21-16-23)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-14,16H,15H2,1-3H3

InChI Key

WDOHCIOBMHHVOY-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CN=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)N(C)C

Origin of Product

United States

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